4,8-Dimethyl-5'-acetylpsoralen

Description

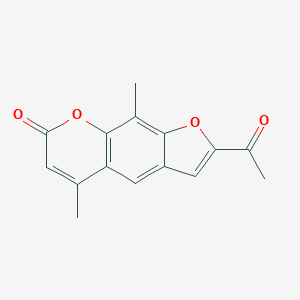

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-5,9-dimethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-4-13(17)19-15-8(2)14-10(5-11(7)15)6-12(18-14)9(3)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJWHQDGHZVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150739 | |

| Record name | 4,8-Dimethyl-5'-acetylpsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114460-33-2 | |

| Record name | 4,8-Dimethyl-5'-acetylpsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-5'-acetylpsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4,8 Dimethyl 5 Acetylpsoralen

Established Synthetic Pathways for 4,8-Dimethyl-5'-acetylpsoralen and Analogues

The classical synthesis of the compound, referred to in historical literature as 8-acetyl-4,5'-dimethylpsoralene, provides a foundational pathway to this compound. This multi-step process begins with a substituted coumarin (B35378) and constructs the furan (B31954) ring to yield the final psoralen (B192213) structure.

The synthesis commences with 8-acetyl-7-hydroxy-4-methylcoumarin. This starting material is subjected to an etherification reaction with allyl bromide in the presence of anhydrous potassium carbonate in boiling acetone. This step yields 8-acetyl-7-allyloxy-4-methylcoumarin.

Subsequently, a Claisen rearrangement of the allyloxy intermediate is induced by heating in diethylaniline. This thermal rearrangement results in the formation of 8-acetyl-6-allyl-7-hydroxy-4-methylcoumarin. An important observation in this specific synthesis is that acetylation of the 7-hydroxy group, a step often necessary in related syntheses to prevent nuclear bromination, is not required. The deactivating effect of the 8-acetyl group is sufficient to allow for the selective addition of bromine to the allyl double bond.

The 6-allyl-7-hydroxycoumarin derivative is then treated with one molar equivalent of bromine, leading to the formation of 8-acetyl-6-(2',3'-dibromopropyl)-7-hydroxy-4-methylcoumarin. The final and crucial step is the cyclization to form the furan ring. This is achieved by treating the dibromopropyl intermediate with sodium ethoxide in ethanol, followed by acidification. This reaction sequence yields this compound.

A related synthetic endeavor involves the preparation of 4,8-dimethyl-5'-carboxypsoralen, a major metabolite of 4,5',8-trimethylpsoralen. While not a direct synthesis of the acetyl derivative, the methodologies for constructing the 4,8-dimethylpsoralen core are relevant and provide alternative strategies for accessing key intermediates. nih.gov

Table 1: Key Intermediates in the Classical Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | (Structure not available) | Starting Material |

| 8-Acetyl-7-allyloxy-4-methylcoumarin | (Structure not available) | Intermediate after etherification |

| 8-Acetyl-6-allyl-7-hydroxy-4-methylcoumarin | (Structure not available) | Intermediate after Claisen rearrangement |

| 8-Acetyl-6-(2',3'-dibromopropyl)-7-hydroxy-4-methylcoumarin | (Structure not available) | Intermediate after bromination |

| This compound | (Structure not available) | Final Product |

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the desire to modulate its physicochemical and biological properties. This often involves the strategic introduction of various functional groups onto the psoralen core.

Regioselective Functionalization Strategies

Regioselective functionalization is critical in the synthesis of psoralen derivatives to ensure the desired placement of substituents. In the context of the 4,8-dimethylpsoralen scaffold, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are a primary consideration for introducing acyl groups. nih.govnih.govresearchgate.netnih.govnih.gov The inherent directing effects of the existing methyl and acetyl groups, as well as the ether oxygen of the furan and pyrone rings, will influence the position of further substitutions. The deactivating nature of the acetyl group on the pyrone ring, as noted in its synthesis, suggests that functionalization of the benzene (B151609) ring portion of the molecule might be more facile. researchgate.net

The synthesis of various psoralen analogues often involves building the furocoumarin system with pre-functionalized starting materials. For instance, the Pechmann reaction to form the coumarin core can utilize substituted phenols and β-ketoesters, allowing for the introduction of diversity at various positions on the benzene and pyrone rings. Subsequent formation of the furan ring would then yield a range of substituted psoralens.

Stereochemical Considerations in this compound Synthesis

The core structure of this compound is planar and achiral, meaning that its synthesis does not typically involve stereochemical challenges. However, the introduction of chiral centers through the modification of the acetyl group or other positions on the psoralen ring would necessitate stereoselective synthetic methods. For example, the reduction of the acetyl group to a secondary alcohol would create a stereocenter. The synthesis of dihydropsoralen derivatives, where the furan ring double bond is saturated, can also introduce stereocenters depending on the substitution pattern. In such cases, diastereoselective or enantioselective reactions would be required to control the stereochemical outcome.

Modern Approaches to Scalable and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of scalable and sustainable processes. For a molecule like this compound, this involves exploring greener reaction conditions, minimizing waste, and improving efficiency. While specific research on the scalable and sustainable synthesis of this particular compound is limited, general trends in furocoumarin synthesis can be considered.

The use of microwave-assisted synthesis has been shown to accelerate the synthesis of coumarin and psoralen derivatives, often leading to higher yields and shorter reaction times. This approach could potentially be applied to the Claisen rearrangement and cyclization steps in the synthesis of this compound.

Solvent selection is another key aspect of sustainable synthesis. The replacement of hazardous solvents like diethylaniline with greener alternatives, or the use of solvent-free reaction conditions, would significantly improve the environmental profile of the synthesis. Furthermore, catalytic methods, for instance using solid acid catalysts for cyclization reactions, could offer advantages over stoichiometric reagents in terms of waste reduction and catalyst recyclability.

Mechanistic Investigations of this compound Synthetic Reactions

The synthesis of this compound involves several key reactions with well-studied mechanisms. The Claisen rearrangement of 8-acetyl-7-allyloxy-4-methylcoumarin is a concerted, pericyclic edgccjournal.orgedgccjournal.org-sigmatropic rearrangement. This intramolecular process involves the cyclic reorganization of six electrons, leading to the migration of the allyl group from the oxygen atom to the carbon at the 6-position of the coumarin ring.

The final cyclization of 8-acetyl-6-(2',3'-dibromopropyl)-7-hydroxy-4-methylcoumarin to form the furan ring proceeds through a base-mediated intramolecular Williamson ether synthesis. The ethoxide base deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile, displacing one of the bromide ions to form the five-membered furan ring. The subsequent elimination of the second bromine atom, also facilitated by the base, forms the furan double bond.

Understanding these mechanisms is crucial for optimizing reaction conditions and for predicting the outcomes of related synthetic transformations. For example, the choice of base and solvent in the cyclization step can significantly impact the yield and purity of the final product.

Advanced Spectroscopic and Analytical Characterization of 4,8 Dimethyl 5 Acetylpsoralen

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of 4,8-Dimethyl-5'-acetylpsoralen

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the psoralen (B192213) core would appear in the downfield region (typically δ 6.0-8.0 ppm), with their multiplicity (singlet, doublet) depending on the coupling with adjacent protons. The methyl groups attached to the aromatic system and the acetyl group would each produce sharp singlet signals in the upfield region (typically δ 2.0-3.0 ppm).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for each of the 15 carbon atoms in unique electronic environments. The carbonyl carbons of the lactone and the acetyl group are expected to be the most deshielded, appearing at the low-field end of the spectrum (δ 160-200 ppm). Carbons of the aromatic and furan (B31954) rings would resonate in the mid-field region (δ 100-160 ppm), while the methyl carbons would appear at the high-field end (δ 15-30 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| 4-CH₃ | ~2.5 | ~18-22 |

| 8-CH₃ | ~2.6 | ~10-15 |

| 5'-COCH₃ | ~2.7 | ~25-30 |

| H-3 | ~6.3 | ~115-120 |

| H-4' | ~7.6 | ~145-150 |

| C-2 | - | ~160-165 |

| C-3 | See H-3 | See H-3 |

| C-3a | - | ~120-125 |

| C-4 | - | ~150-155 |

| C-4a | - | ~110-115 |

| C-5 | - | ~125-130 |

| C-5' | - | ~148-152 |

| C-8a | - | ~105-110 |

| C-8 | - | ~130-135 |

| C-5'-C O | - | ~195-200 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be expected to show correlations between protons on the same aromatic ring, if any are adjacent. However, given the substitution pattern, most aromatic protons are likely isolated singlets, resulting in minimal COSY cross-peaks in that region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. orgchemboulder.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. orgchemboulder.com For instance, the signal for the H-3 proton would show a cross-peak to the C-3 carbon signal. Similarly, the methyl proton signals would correlate to their respective methyl carbon signals.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns of this compound

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. gbiosciences.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. pjsir.org For this compound (C₁₅H₁₂O₄), the calculated exact mass is 256.0736 Da. nih.gov HRMS would be used to confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass. pjsir.org

Tandem Mass Spectrometry for Metabolite Profiling

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a characteristic fragmentation spectrum. tandfonline.com This is particularly useful for structural elucidation and for identifying metabolites of the compound in biological matrices.

The fragmentation of this compound would likely proceed through characteristic losses of small, stable neutral molecules or radicals. Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A peak at m/z 241, corresponding to the loss of a methyl group from either the aromatic ring or the acetyl group.

Loss of an acetyl radical (•COCH₃): A significant peak at m/z 213, resulting from the cleavage of the acetyl group.

Loss of carbon monoxide (CO): Cleavage of the lactone ring could lead to the loss of CO, resulting in a fragment ion at m/z 228.

Predicted Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Proposed Neutral Loss |

| 256 | [M]⁺ | - |

| 241 | [M-CH₃]⁺ | •CH₃ |

| 213 | [M-COCH₃]⁺ | •COCH₃ |

| 228 | [M-CO]⁺ | CO |

Note: These are predicted fragmentation patterns. The relative abundance of these fragments would depend on the ionization technique and energy used.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of its functional groups:

C=O Stretching: Two distinct carbonyl stretching vibrations would be anticipated. The lactone carbonyl would likely appear in the range of 1720-1740 cm⁻¹, while the aryl ketone carbonyl of the acetyl group would absorb at a lower frequency, around 1680-1700 cm⁻¹.

C=C Stretching: Vibrations corresponding to the aromatic and furan ring systems would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the lactone and furan ether linkages would produce strong bands in the 1000-1300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the polar carbonyl groups would give strong IR signals, the non-polar C=C bonds of the aromatic system would be expected to produce strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within this compound. The absorption of UV or visible light by the molecule induces the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific electronic transitions within the chromophore. shu.ac.ukuzh.ch

The complex structure of this compound, containing a conjugated system of a furan ring fused to a coumarin (B35378) moiety, gives rise to distinct absorption bands. nih.gov The primary electronic transitions observed are π → π* and n → π* transitions. uzh.chuomustansiriyah.edu.iq The π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur at shorter wavelengths. uomustansiriyah.edu.iq The n → π* transitions, which involve the promotion of non-bonding electrons (from the oxygen atoms in the carbonyl and ether groups) to antibonding π* orbitals, are generally less intense and appear at longer wavelengths. libretexts.org

The position and intensity of these absorption bands are sensitive to the molecular environment and substitution patterns on the psoralen core. escholarship.org The presence of methyl and acetyl groups on the psoralen scaffold influences the energy of the molecular orbitals, thereby affecting the wavelengths of maximum absorption (λmax).

Table 1: Illustrative UV-Vis Absorption Data for Psoralen Derivatives This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the search results. The data for related psoralen derivatives are included to provide context.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| 8-Methoxypsoralen (8-MOP) | Ethanol | 217, 249, 300 | 23,500; 24,000; 13,900 | π → π |

| 4,5',8-Trimethylpsoralen (TMP) | Ethanol | 215, 250, 295 | 25,000; 26,000; 15,000 | π → π |

| This compound | Ethanol | ~220-340 | - | π → π and n → π** |

Chromatographic Methods for Purity Assessment and Isolation of this compound and its Reaction Products

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of this compound and its various reaction products, such as photoadducts formed with DNA. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a mixture. For psoralen derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The purity of a synthesized batch of this compound can be determined by HPLC, where the compound should ideally appear as a single, sharp peak. nih.gov The presence of other peaks would indicate impurities, which could be starting materials, byproducts, or degradation products. HPLC is also crucial for monitoring the progress of chemical reactions and for isolating specific products from a reaction mixture. nih.gov The choice of stationary phase, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector (typically a UV detector set at a λmax of the analyte) are critical parameters that are optimized for each specific separation.

Table 2: Typical HPLC Parameters for Psoralen Analysis This table provides a general example of HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or 300 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. While psoralens themselves may have limited volatility, GC-MS can be employed for the analysis of certain derivatives or reaction products, especially after appropriate derivatization to increase their volatility.

In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. targetanalysis.gr Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. targetanalysis.gr A common stationary phase for this type of analysis is a 5% diphenyl/95% dimethyl polysiloxane phase, which is of low polarity. targetanalysis.gr The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and confirming the identity of the compounds. nih.gov GC-MS is highly effective in identifying and quantifying components in complex mixtures, such as the products of Maillard reactions or other chemical transformations. nih.gov

Table 3: General GC-MS Operating Conditions This table outlines typical parameters for a GC-MS analysis that could be applied to suitable derivatives of this compound.

| Parameter | Condition |

| GC Column | 5% Diphenyl / 95% Dimethyl Polysiloxane |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| MS Ionization | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. csic.es This technique involves directing a beam of X-rays onto a single crystal of the compound. mit.edu The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. mit.edu By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the crystal and, from that, to deduce the exact positions of the atoms in the molecule. mit.edu

The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com For this compound, a crystal structure would reveal the planarity of the furocoumarin system and the conformation of the acetyl group. This information is invaluable for understanding its chemical reactivity and biological activity, as the precise geometry of the molecule governs its ability to intercalate into DNA and undergo photochemical reactions. escholarship.org While specific X-ray crystallographic data for this compound was not found in the provided search results, the structures of many other psoralen derivatives have been determined, providing a framework for understanding the structural characteristics of this class of compounds. mdpi.comrsc.org

Table 4: Example of Crystal Data for a Furocoumarin Derivative This table presents hypothetical crystallographic data for a compound with a similar molecular structure to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 10.5 Å, β = 95° |

| Volume | 1066 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.590 g/cm³ |

Photochemistry and Photobiological Mechanisms of 4,8 Dimethyl 5 Acetylpsoralen

Photoreactivity of 4,8-Dimethyl-5'-acetylpsoralen with Nucleic Acids (DNA and RNA)

This compound (AcPso) is a furocoumarin derivative that exhibits notable photochemical and photobiological properties. nih.gov Its interaction with nucleic acids, particularly DNA, upon exposure to UVA radiation is a key aspect of its mechanism of action.

Upon UVA irradiation, this compound can form covalent bonds with the pyrimidine (B1678525) bases of nucleic acids, primarily thymine (B56734) (T) and to a lesser extent, cytosine (C). nih.gov This process, known as photoadduct formation, involves the [2+2] cycloaddition between the furan (B31954) or pyrone ring of the psoralen (B192213) molecule and the 5,6-double bond of the pyrimidine base. wikipedia.org The presence of an acetyl group at the 5' position of this compound influences its photoreactivity. nih.gov

A significant outcome of the photoreaction of some psoralens with DNA is the formation of interstrand cross-links (ICLs). wikipedia.orgnih.govnih.gov These ICLs are formed when a single psoralen molecule reacts with pyrimidine bases on opposite strands of the DNA double helix. However, in the case of this compound, its ability to form ICLs is highly dependent on the experimental conditions. In the presence of air (oxygen), its capacity to form DNA cross-links is significantly reduced. nih.gov This is attributed to the competing process of singlet oxygen production. nih.gov

When UVA irradiation is carried out in the presence of air, this compound predominantly behaves as a monofunctional reagent. nih.gov This means it primarily forms monoadducts, where the psoralen molecule is covalently bound to a single pyrimidine base on one strand of the DNA. nih.gov The formation of monoadducts is a key feature of its interaction with DNA under aerobic conditions. nih.gov

Studies utilizing DNA sequencing methodologies have revealed that this compound exhibits a preference for forming photoadducts at specific sites within the DNA sequence. The primary targets for photoadduct formation are thymine (T) residues. nih.gov To a lesser extent, cytosine (C) residues can also be sites of photoaddition. nih.gov Furthermore, the photoreaction can lead to photo-oxidized guanine (B1146940) (G) residues, a process likely mediated by singlet oxygen. nih.gov

Photosensitization Mechanisms and Reactive Oxygen Species (ROS) Generation by this compound

In addition to its direct photoreactions with nucleic acids, this compound can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS). nih.govnih.gov

This compound has a high capacity to produce singlet oxygen (¹O₂) upon UVA irradiation. nih.govnih.gov This process involves the transfer of energy from the excited triplet state of the psoralen molecule to ground state molecular oxygen (³O₂). horiba.com The production of singlet oxygen is a significant pathway for the dissipation of the absorbed light energy. nih.gov Interestingly, the photoadducts formed between this compound and DNA are even more effective producers of singlet oxygen than the free compound in solution. nih.gov The presence of oxygen can also quench the photoreaction of this compound with DNA, reducing the extent of photobinding and cross-linking. nih.gov

Data Tables

Table 1: Photoreactivity of this compound with DNA

| Feature | Observation | Reference |

| Primary Photoadducts | Covalent bonds formed with pyrimidine bases (mainly Thymine, lesser extent Cytosine). | nih.gov |

| Interstrand Cross-links | Formation is significantly reduced in the presence of air (oxygen). | nih.gov |

| Functionality | Acts as a monofunctional reagent in the presence of air. | nih.gov |

| Sequence Preference | Photoadducts primarily at Thymine residues; photo-oxidation at Guanine residues. | nih.gov |

Table 2: Singlet Oxygen Production by this compound

| Aspect | Finding | Reference |

| Production Capacity | High capacity to produce singlet oxygen. | nih.govnih.gov |

| Effect of Photoadducts | Photoadducts are more efficient singlet oxygen producers than the free compound. | nih.gov |

| Oxygen's Role | Oxygen quenches the photoreaction with DNA, favoring singlet oxygen production. | nih.gov |

Role of Oxygen Atmosphere in Modulating Photoreaction Pathways

The presence of oxygen significantly influences the photoreactive behavior of this compound (AcPso). nih.gov Research indicates that the photoreaction of AcPso with DNA is less efficient in an oxygen-containing (aerobic) environment compared to a nitrogen-rich (anaerobic) atmosphere. nih.gov This difference is observed in both the total photobinding to DNA and the formation of DNA cross-links. nih.gov

Under aerobic conditions, particularly with UVA irradiation, AcPso predominantly acts as a monofunctional reagent. nih.gov This means it primarily forms a single covalent bond (photoadduct) with a DNA base, rather than the bifunctional activity of creating interstrand cross-links. The quenching effect of oxygen is a key factor in this modulation, steering the compound's reactivity away from cross-link formation. nih.gov This modulation is directly linked to the high capacity of AcPso to generate singlet oxygen in the presence of UVA light and oxygen. nih.govnih.gov The competition between the [2+2] photocycloaddition reaction with pyrimidine bases in DNA and the energy transfer to molecular oxygen to produce singlet oxygen dictates the ultimate photobiological outcome.

Singlet Oxygen Generation from this compound Photoadducts

A noteworthy characteristic of this compound is its ability to produce singlet oxygen (¹O₂), a highly reactive oxygen species. nih.govnih.gov Studies have shown that AcPso is a potent generator of singlet oxygen, with a production capacity an order of magnitude higher than other tested methylpsoralen derivatives and the commonly used 8-methoxypsoralen. nih.gov

Interestingly, the photoadducts formed between AcPso and DNA are even more effective at generating singlet oxygen than the free compound in solution. nih.gov This implies that after the initial photochemical reaction with DNA, the resulting molecule can continue to exert a photodynamic effect through the production of singlet oxygen. This dual mechanism of action involves:

Type I photoreaction: The formation of covalent photoadducts with DNA, primarily at thymine (T) residues and to a lesser extent at cytosine (C) residues. nih.gov

Type II photoreaction: The photosensitized generation of singlet oxygen, which can lead to the oxidation of guanine (G) residues in DNA. nih.gov

The significant capacity for singlet oxygen production is a defining feature of AcPso's photochemistry. nih.govnih.gov

Photophysical Properties of this compound Influencing Reactivity

The photoreactivity of a compound is intrinsically linked to its photophysical properties, such as the lifetimes of its excited states and the efficiency of various photoprocesses.

While specific data on the excited state lifetimes and quantum yields for this compound are not extensively detailed in the provided search results, the high efficiency of singlet oxygen generation suggests a significant triplet state quantum yield and a triplet state lifetime that is sufficiently long to allow for efficient energy transfer to molecular oxygen. nih.govnih.gov The quantum yield of singlet oxygen generation (ΦΔ) is a critical parameter that quantifies the efficiency of this process. For comparison, the quantum yields of singlet oxygen generation for other furocoumarins like psoralen, 5-methoxypsoralen, and 8-methoxypsoralen have been measured, highlighting the importance of this value in understanding their photodynamic activity.

The generation of singlet oxygen by this compound is a classic example of an energy transfer process. nist.gov Upon absorption of UVA radiation, the AcPso molecule transitions to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state sensitizer (B1316253) can then transfer its energy to ground state molecular oxygen (a triplet), resulting in the formation of excited singlet oxygen. nist.gov

Photodegradation Pathways and Photostability of this compound

The photostability of a photosensitizer is a crucial factor in its application. While specific studies on the photodegradation pathways of this compound are not detailed in the provided results, the high reactivity of the compound, particularly its efficient generation of singlet oxygen, suggests that it may be susceptible to photodegradation. nih.govnih.gov Singlet oxygen itself is a powerful oxidizing agent that can react with and degrade organic molecules, including the photosensitizer that produced it. The balance between the desired photoreactions with biological targets and the undesired photodegradation of the compound is an important consideration.

Molecular Interactions and Biological Responses in Model Systems of 4,8 Dimethyl 5 Acetylpsoralen

Non-covalent Binding Interactions of 4,8-Dimethyl-5'-acetylpsoralen with DNA and RNA

The biological activity of many psoralens, including this compound, is initiated by their association with nucleic acids. The initial step in this process is the non-covalent binding to DNA and RNA. nih.gov This interaction is primarily one of intercalation, where the planar, tricyclic structure of the psoralen (B192213) molecule inserts itself between the base pairs of the DNA double helix or into double-helical regions of RNA. nih.govresearchgate.net This non-covalent complex formation is a prerequisite for the subsequent photochemical reactions that lead to covalent adducts upon exposure to ultraviolet A (UVA) light. nih.govmdpi.com

The stability of this non-covalent complex is influenced by factors such as the specific psoralen derivative and the base pair sequence of the nucleic acid. researchgate.net Psoralens generally exhibit a preference for intercalating at 5'-TpA sites in DNA sequences. researchgate.net While direct studies on the binding affinity of this compound are not extensively detailed in the available literature, the general mechanism for psoralens involves this intercalative step. nih.govresearchgate.netmdpi.com The association constants for psoralen-DNA non-covalent binding are typically in the order of 10^4 M-1. nih.gov It is through this initial, reversible binding that the psoralen molecule is positioned in close proximity to the pyrimidine (B1678525) bases of the nucleic acid, setting the stage for photo-induced covalent bond formation. nih.govmdpi.com Computational docking studies have also suggested that in addition to intercalation, minor groove binding can be a competing non-covalent interaction mode for psoralens with DNA. researchgate.net

Cellular Responses in Prokaryotic Model Organisms to this compound Photoactivation

The photoactivation of this compound induces significant cellular responses in prokaryotic model organisms such as Escherichia coli. These responses are primarily characterized by cytotoxicity and genotoxicity, which are linked to the compound's ability to interact with and damage DNA upon UVA irradiation.

The cytotoxicity of this compound in E. coli WP2 cells following photoactivation is primarily attributed to its ability to form photoadducts with DNA, particularly interstrand cross-links. nih.gov These cross-links are highly disruptive to essential cellular processes such as DNA replication and transcription. When the DNA strands are covalently linked, they cannot be separated, which effectively blocks the machinery responsible for these processes and ultimately leads to cell death.

Furthermore, this compound has a high capacity to produce singlet oxygen upon UVA irradiation. nih.govnih.gov Singlet oxygen is a highly reactive oxygen species that can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity. nih.govhoriba.com However, studies have indicated that for this compound, the formation of DNA photoadducts, especially cross-links, is the more dominant mechanism of cytotoxicity in E. coli WP2 cells, rather than its capacity to generate singlet oxygen. nih.gov

The genotoxicity of this compound in E. coli WP2 cells is a direct consequence of the DNA damage it induces upon photoactivation. The formation of both monoadducts and interstrand cross-links with pyrimidine bases in the DNA constitutes significant DNA lesions. nih.gov DNA sequencing analysis has revealed that this compound primarily forms photoadducts at thymine (B56734) (T) residues, and to a lesser extent, at cytosine (C) residues. nih.gov

Interaction of this compound with Other Biomolecules

While the primary target of this compound's photo-induced activity is DNA, like other furocoumarins, it has the potential to interact with other biomolecules within the cell, such as proteins and lipids.

Furocoumarins have been shown to bind to proteins, with serum albumin being a significant binding partner in the bloodstream. nih.govdfg.deresearchgate.net This binding is typically reversible and is related to the physicochemical properties of the furocoumarin, such as its water solubility. nih.gov For instance, various psoralen derivatives exhibit binding to human serum albumin with a limited number of specific binding sites, suggesting a degree of specificity in the interaction. nih.gov The association constants for such interactions can be quite high, indicating a strong affinity. nih.gov In addition to serum albumin, furocoumarins have been found to interact with other proteins, including those in the epidermis and low-density lipoproteins. dfg.deusda.gov Upon photoactivation, psoralens can also form covalent photoadducts with proteins, which can occur without major conformational changes to the protein structure. arvojournals.organnualreviews.org

The interaction of furocoumarins with lipids is another area of interest, as these interactions can affect cell membrane integrity and function. While direct evidence for the interaction of this compound with lipids is scarce, the hydrophobic nature of furocoumarins suggests a potential for partitioning into lipid bilayers. researchgate.net

In Vitro Methodologies for Evaluating Photodynamic Effects of this compound

A variety of in vitro methodologies are employed to evaluate the photodynamic effects of psoralens like this compound, with a primary focus on their ability to photobind to DNA.

Several sensitive and quantitative assays have been developed to detect and map the sites of psoralen photoaddition to DNA. These methods are crucial for understanding the sequence specificity and the extent of DNA damage.

| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS techniques can be used to separate and identify different psoralen-DNA adducts, including monoadducts and cross-links, based on their mass-to-charge ratio. | Characterizing the types and distribution of psoralen-DNA adducts. |

Computational and Theoretical Investigations of 4,8 Dimethyl 5 Acetylpsoralen

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4,8-Dimethyl-5'-acetylpsoralen

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can elucidate the distribution of electrons, predict molecular geometry, and determine the energies of different electronic states, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.io Instead of relying on the complex many-electron wavefunction, DFT calculates the energy of a molecule based on its electronically determined density, which simplifies the computation significantly. github.io For a molecule like this compound, DFT calculations are employed to determine its ground state properties, including optimized molecular geometry, distribution of electron density, and molecular electrostatic potential (MEP).

The ground state properties provide a baseline for understanding the molecule's behavior. For instance, the MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. ekb.eg While detailed DFT studies specifically for this compound are not extensively published, general computed properties are available and provide foundational data.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H12O4 | PubChem |

| Molecular Weight | 256.25 g/mol | PubChem |

| IUPAC Name | 2-acetyl-5,9-dimethylfuro[3,2-g]chromen-7-one | PubChem |

| XLogP3-AA | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 56.5 Ų | PubChem |

This data is computationally generated and sourced from the PubChem database. nih.gov

Psoralens are well-known for their photochemical activity upon absorption of UVA radiation. Excited state calculations are essential to understand the photoreaction pathways of this compound. Upon absorbing a photon, the molecule is promoted from its ground state to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is highly reactive and can participate in different photochemical reactions.

Experimental studies have elucidated two primary photoreaction modes for this compound:

Photoadduct Formation: The molecule can react with the pyrimidine (B1678525) bases of DNA, particularly thymine (B56734) (T) and to a lesser extent cytosine (C), to form covalent monoadducts. nih.gov In the absence of oxygen (under a nitrogen atmosphere), the compound can also form interstrand cross-links in DNA. nih.gov

Interestingly, the photoadducts formed by this compound have been shown to be even more effective producers of singlet oxygen than the free compound itself. nih.gov

Molecular Orbital (MO) analysis provides a detailed picture of the electronic transitions that occur when a molecule absorbs light. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and the energy required for an electronic transition. ekb.eg

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as DNA or a protein. mdpi.comdovepress.com Docking predicts the preferred binding orientation and affinity, while MD simulations provide insights into the dynamic behavior and stability of the ligand-target complex over time. nih.gov

The primary biological target for psoralens is DNA. Computational models can explore the non-covalent interactions that precede the formation of covalent photoadducts. For psoralen (B192213) derivatives, two main binding modes are typically considered:

Intercalation: The planar furocoumarin ring system inserts itself between the base pairs of the DNA double helix. This is a common binding mode for many psoralens and positions the molecule favorably for photoreaction with adjacent pyrimidine bases.

Groove Binding: The molecule binds non-covalently within the major or minor groove of the DNA helix.

Molecular docking simulations could predict the most stable binding mode for this compound with a specific DNA sequence. Following docking, MD simulations could be used to assess the stability of the docked pose and observe conformational changes in both the DNA and the ligand. Experimental evidence shows that this compound forms photoadducts primarily at thymine residues, suggesting that the initial non-covalent binding likely occurs at T-rich sites within the DNA. nih.gov Computational models would be invaluable in visualizing this preferential binding and the precise orientation required for the subsequent photochemical reaction.

Beyond direct interactions with DNA, it is plausible that this compound or its DNA adducts could interact with various nucleic acid-binding proteins. thermofisher.com These proteins, such as transcription factors and DNA repair enzymes, play critical roles in cellular processes. thermofisher.com Interactions can be sequence-specific or non-specific and are mediated by forces like hydrogen bonding and electrostatic interactions. thermofisher.com

There are no specific computational studies in the searched literature detailing the docking of this compound with nucleic acid-binding proteins. However, this is an important area for future investigation. For example, the formation of psoralen-DNA adducts is known to trigger cellular DNA repair pathways, which involve a host of specialized proteins. Molecular dynamics simulations could model how these repair proteins recognize and bind to DNA that has been modified by this compound. Such studies could also investigate whether the compound itself can bind to and inhibit the function of proteins that interact with nucleic acids, such as topoisomerases or polymerases, which could represent additional mechanisms of action. nih.govmdpi.com

Structure-Energy Relationship (SER) Modeling for this compound Systems

Structure-Energy Relationship (SER) modeling for this compound involves the use of computational chemistry to understand how its three-dimensional structure relates to its energy states and reactivity. These models are fundamental to predicting the compound's behavior at a molecular level.

Theoretical studies on psoralen derivatives often focus on the energies of the ground and excited states, as these are critical for their photochemical reactions. nih.gov The photophysical properties of psoralens, which are dictated by the energy gaps between electronic states (e.g., S₀, S₁, T₁), are key to their biological activity. aip.org For instance, the efficiency of intersystem crossing from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁) is a determining factor in the photosensitizing potential of these compounds. aip.org

The introduction of an acetyl group at the 5' position, a photoreactive site, is of particular interest. This substitution has been shown to significantly alter the compound's interaction with DNA.

Table 1: Key Aspects of SER Modeling for Psoralen Derivatives

| Feature | Description | Relevance to this compound |

|---|---|---|

| Ground State Geometry | The most stable three-dimensional arrangement of atoms in the molecule. | Influences how the molecule intercalates into DNA. |

| Excited State Energies | The energy levels of the molecule after absorbing light (S₁, T₁). | Determines the photochemical reactivity and potential for photosensitization. aip.org |

| Frontier Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap and spatial distribution of these orbitals are crucial for predicting reactivity. |

| Intersystem Crossing | The transition from a singlet excited state to a triplet excited state. | A high quantum yield for triplet formation is often linked to enhanced photoreactivity. aip.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For this compound, these studies provide a mechanistic understanding of its unique biological profile.

A key study on acetylpsoralen derivatives revealed that the introduction of an acetyl group at one of the photoreactive sites of the furocoumarin skeleton, such as the 5' position in this compound, leads to a significant decrease in its ability to react with DNA. nih.gov This lack of interaction with DNA is directly reflected in its photobiological properties. For instance, it does not inhibit DNA synthesis in Ehrlich ascites tumor cells, nor does it induce T2 phage sensitization or cause erythema on guinea-pig skin. nih.gov This is a critical finding, as the primary mechanism of action for many therapeutic psoralens is their ability to form covalent adducts with DNA upon UVA irradiation. core.ac.ukmdpi.com

Interestingly, despite its inability to bind to DNA, this compound is capable of producing a very large amount of singlet oxygen, an order of magnitude higher than other tested psoralen derivatives and the reference compound 8-methoxypsoralen. nih.gov Singlet oxygen is a highly reactive species that can be involved in phototoxicity. However, in the case of this compound, this enhanced singlet oxygen production does not translate to skin phototoxicity. nih.gov This suggests that its photobiological effects are more closely aligned with its lack of DNA interaction rather than its capacity for singlet oxygen generation. nih.gov

This dichotomy highlights a crucial aspect of the structure-activity relationship for this compound: the acetyl group at the 5' position effectively blocks the [2+2] cycloaddition reaction with pyrimidine bases of DNA, which is the primary pathway for the photobiological activity of many other psoralens.

QSAR models for other psoralen derivatives have been developed to understand their inhibitory effects on targets like NF-κB/DNA interaction. nih.gov These models often use 3D-QSAR approaches and molecular docking to identify key structural features required for activity. nih.gov While not directly focused on this compound, these studies provide a framework for understanding how substitutions on the psoralen core influence biological outcomes.

Table 2: QSAR/QSPR Findings for this compound

| Property | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| DNA Reactivity | Does not react easily with DNA. | The 5'-acetyl group likely hinders the photocycloaddition reaction with thymine bases. | nih.gov |

| Photobiological Activity | - No inhibition of DNA synthesis in Ehrlich ascites tumor cells.- No T2 phage sensitization.- Non-erythemogenic on guinea-pig skin. | The lack of DNA binding prevents the typical photobiological effects seen with other psoralens. | nih.gov |

| Singlet Oxygen Production | Produces a very large amount of singlet oxygen. | The molecule is an efficient photosensitizer for Type II photochemical reactions. | nih.gov |

| Skin Phototoxicity | Non-phototoxic to the skin. | Suggests that for this compound, singlet oxygen production is not the primary determinant of skin phototoxicity, and DNA interaction is more critical. | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-methoxypsoralen |

| Psoralen |

Structure Activity Relationship Sar Studies of 4,8 Dimethyl 5 Acetylpsoralen Derivatives

Impact of Structural Changes on DNA Binding Affinity and Photobinding Specificity

The initial non-covalent binding of psoralens to DNA through intercalation is a prerequisite for subsequent photochemical reactions. wikipedia.orgsci-hub.se The affinity and specificity of this binding are heavily influenced by the structural characteristics of the psoralen (B192213) derivative.

The presence of positively charged substituents on the psoralen core has been shown to increase DNA affinity. nih.govresearchgate.net This enhanced affinity is attributed to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which in turn promotes intercalation. researchgate.net A study on a library of novel psoralens found that the most active derivatives generally contained positively charged substituents. nih.govresearchgate.net

The specificity of photobinding, referring to the preferential sites of adduct formation on the DNA, is also dictated by the psoralen's structure. For 4,8-Dimethyl-5'-acetylpsoralen, sequencing studies have revealed that upon UVA irradiation, it primarily forms photoadducts at thymine (B56734) (T) residues, and to a lesser extent at cytosine (C) residues. nih.gov This indicates a preference for certain base sequences. Additionally, it can lead to photo-oxidized guanine (B1146940) (G) residues, likely through the action of singlet oxygen. nih.gov

| Derivative Feature | Impact on DNA Binding/Specificity | Research Finding |

| Positively charged substituents | Increased DNA affinity | Enhanced intercalation due to electrostatic interactions. nih.govresearchgate.net |

| Acetyl group at 5'-position (as in this compound) | Potentially lower binding affinity or altered orientation | Reduced formation of DNA photoadducts. nih.gov |

| This compound | Preferential photobinding to specific bases | Forms photoadducts mainly at T residues, and also causes photo-oxidation of G residues. nih.gov |

Correlation between Molecular Structure and Mechanistic Cellular Responses in Model Systems

The ultimate biological effect of a psoralen derivative is a consequence of its photochemical and DNA binding properties. Studies in model systems, such as E. coli and various cell lines, help to elucidate the correlation between a compound's structure and its cellular effects.

For this compound, research on E. coli WP2 cells has shown that its cytotoxicity and genotoxicity are more closely related to its ability to form photoadducts, particularly cross-links, rather than its capacity to generate singlet oxygen. nih.gov This is somewhat counterintuitive given its high singlet oxygen quantum yield and reduced DNA photobinding. nih.govnih.gov It suggests that even a low level of DNA adduct formation, especially interstrand cross-links, can have significant biological consequences.

In contrast, the photobiological properties of psoralen derivatives with an acetyl group at the 3 or 5' positions, including their lack of ability to inhibit DNA synthesis in Ehrlich ascites tumor cells and induce T2 phage sensitization, are consistent with their poor interaction with DNA. nih.gov

The potency of psoralen derivatives in inducing cell death has been directly correlated with their ability to form DNA adducts. nih.gov In a screen of a large library of psoralens, it was found that enhanced DNA binding generally correlated well with cytotoxicity. nih.govresearchgate.net This underscores the central role of DNA damage in the mechanism of action for many of these compounds.

| Compound/Derivative | Model System | Cellular Response | Correlation with Molecular Structure |

| This compound | E. coli WP2 cells | Cytotoxicity and genotoxicity | Primarily linked to the formation of DNA photoadducts and cross-links. nih.gov |

| Psoralen derivatives with acetyl group at 3 or 5' positions | Ehrlich ascites tumor cells, T2 phage | Lack of inhibition of DNA synthesis, no phage sensitization | Consistent with poor DNA interaction due to the acetyl group. nih.gov |

| Novel psoralen derivatives | Cellular screening assays | Cytotoxicity | Correlated with enhanced DNA binding and adduct formation. nih.govresearchgate.net |

Rational Design Principles for Modulating the Photobiological Activity of this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of new psoralen analogues with tailored photobiological activities. acs.orgspie.org The goal is often to enhance therapeutic efficacy while minimizing undesirable side effects.

One key principle is the strategic placement of substituents to optimize DNA binding and photoreactivity. The finding that positively charged substituents enhance DNA affinity and cytotoxicity provides a clear direction for designing more potent psoralens. nih.govresearchgate.net This involves incorporating amine groups or other moieties that will be protonated at physiological pH. researchgate.net

Another design consideration is the modulation of the balance between DNA adduct formation and singlet oxygen production. For applications where a photodynamic effect is desired, enhancing the singlet oxygen quantum yield, as seen with this compound, could be a primary objective. nih.gov Conversely, for applications requiring potent antiproliferative effects through DNA damage, modifications would focus on improving DNA intercalation and the efficiency of photo-crosslinking.

Furthermore, the development of monofunctional psoralens, which can only form monoadducts and not cross-links, is an area of interest for potentially reducing mutagenicity. nih.gov The observation that this compound behaves as a monofunctional reagent in the presence of air is relevant in this context. nih.gov

The synthesis of large and diverse libraries of psoralen derivatives for high-throughput screening is a powerful approach to identify lead compounds and further refine SAR models. nih.gov Computational modeling can also aid in predicting the DNA binding and photoreactive properties of novel analogues before their synthesis. researchgate.net

Future Research Directions for 4,8 Dimethyl 5 Acetylpsoralen

Development of Advanced Analytical Probes and Detection Methods Based on 4,8-Dimethyl-5'-acetylpsoralen Photoreactivity

The inherent photoreactivity of this compound presents a promising foundation for the creation of sophisticated analytical tools. Upon exposure to UVA radiation, AcPso can form photoadducts with DNA, a characteristic that can be exploited for detection and sensing purposes. nih.gov Future research should focus on designing and synthesizing fluorescently-tagged or biotinylated derivatives of AcPso. These modified molecules could serve as probes to visualize and quantify DNA damage and repair processes in real-time within living cells.

Furthermore, the ability of AcPso to generate singlet oxygen upon irradiation could be harnessed to develop novel detection methods for specific biomolecules. nih.gov Research could explore the design of "turn-on" fluorescent probes where the fluorescence is quenched in the native state but is activated upon photo-induced reaction with a target analyte. Such probes could offer high sensitivity and specificity for detecting various biological markers. A rapid assay for detecting the photodynamic effect of photosensitizers on DNA has already been described, providing a basis for further development. nih.gov

Table 1: Potential Analytical Applications of this compound Derivatives

| Application Area | Probe Design Strategy | Detection Principle |

| DNA Damage and Repair Studies | Fluorescently-labeled or biotinylated AcPso analogues | Visualization and quantification of DNA photoadducts |

| Biomolecule Sensing | "Turn-on" fluorescent probes based on AcPso | Fluorescence activation upon photo-induced reaction with target |

| Photodynamic Effect Assays | Probes that change spectral properties upon singlet oxygen generation | Colorimetric or fluorometric detection of photodynamic activity |

Elucidation of Broader Mechanistic Pathways of this compound in Diverse Biological Systems

While the interaction of this compound with DNA is a primary area of study, its broader mechanistic pathways in various biological contexts remain to be fully elucidated. Research has shown that AcPso can induce the formation of photoadducts, primarily at thymine (B56734) residues and to a lesser extent at cytosine, and also cause photo-oxidation of guanine (B1146940) residues, likely through singlet oxygen. nih.gov However, the downstream consequences of these events and the involvement of other cellular components are not completely understood.

Future investigations should employ a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, to map the global cellular response to AcPso treatment in different cell types and organisms. This could reveal novel signaling pathways and molecular targets affected by the compound. Understanding these broader mechanisms is crucial for identifying new therapeutic applications and for developing strategies to modulate its activity. For instance, while its cytotoxicity in E. coli appears related to photoadduct formation, its effects in more complex eukaryotic systems warrant deeper investigation. nih.gov

Integration of Advanced Computational Modeling for Predictive Research in this compound Chemistry

Advanced computational modeling offers a powerful tool to accelerate research into this compound and its derivatives. In silico methods can predict the metabolic fate and potential toxicity of psoralen (B192213) compounds, guiding the design of safer and more effective analogues. nih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the photochemical reaction mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species.

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of AcPso and its analogues with various biological targets beyond DNA, such as proteins and enzymes. acs.org This can help in identifying new potential mechanisms of action and in designing compounds with enhanced target specificity. Cheminformatic approaches can also be employed to predict properties like skin penetration and to model pharmacophores and toxicophores, aiding in the development of compounds with desired characteristics. pathofscience.org

Table 2: Computational Approaches for this compound Research

| Computational Method | Research Application | Predicted Outcomes |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of photoreaction mechanisms | Details of DNA adduct formation, singlet oxygen generation |

| Molecular Docking and Dynamics | Prediction of binding to biological targets | Binding affinities, interaction patterns with proteins |

| Cheminformatics | Prediction of physicochemical and toxicological properties | Skin penetration, pharmacophore/toxicophore modeling |

| Expert Systems (e.g., Derek, Meteor) | Prediction of metabolism and toxicity | Identification of potential metabolites and toxicophoric groups nih.gov |

Exploration of Complex Analogues and Hybrid Structures of this compound

The synthesis and evaluation of complex analogues and hybrid structures of this compound represent a key avenue for future research. By systematically modifying the psoralen scaffold, it is possible to fine-tune its photochemical and biological properties. For example, the introduction of different functional groups at various positions on the furanocoumarin ring can alter its lipophilicity, DNA binding affinity, and singlet oxygen quantum yield. nih.gov

The development of hybrid molecules, where AcPso is conjugated to other bioactive moieties, could lead to compounds with novel dual-action mechanisms. For instance, linking AcPso to a tumor-targeting ligand could enhance its specificity for cancer cells in photochemotherapy. Similarly, creating hybrids with other photosensitizers could result in synergistic effects and improved therapeutic outcomes. The synthesis of such complex structures will require innovative synthetic methodologies and will expand the chemical space available for discovering new therapeutic agents. insaindia.res.in

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4,8-Dimethyl-5'-acetylpsoralen, and how do regioselective modifications impact its photochemical activity?

- Methodological Answer : The synthesis typically involves halogenation at the 5' position followed by acetylation. Regioselectivity is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (e.g., dichloromethane/water). Post-synthetic purification via reversed-phase HPLC ensures >95% purity, critical for photobiological studies .

- Data Insight : Derivatives with halomethyl groups (e.g., Cl or Br) at the 5' position show enhanced cell membrane targeting in keratinocyte models, reducing systemic mutagenicity compared to non-substituted analogs .

Q. How can analytical methods like SPE and LC-MS/MS be optimized for detecting this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and ammonium acetate buffer (pH 6.5) improves recovery rates (>80%). LC-MS/MS parameters: ESI+ mode, MRM transitions for [M+H]+ ions (e.g., m/z 315 → 297 for fragmentation), and ion-pairing agents (e.g., 0.1% formic acid) enhance sensitivity .

Q. What photochemical mechanisms underlie this compound’s generation of reactive oxygen species (ROS) under UV-A irradiation?

- Methodological Answer : UV-A (320–400 nm) activates the psoralen core, generating singlet oxygen (¹O₂) via Type II photodynamic pathways. Quantify ROS using electron paramagnetic resonance (EPR) with TEMP traps or fluorometric assays (e.g., Singlet Oxygen Sensor Green®). Comparative studies show this compound produces ¹O₂ at rates 1.5× higher than 8-methoxypsoralen but lower than 3-carbethoxypsoralen .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing mutagenic byproducts?

- Methodological Answer : Optimize halogenation using microwave-assisted synthesis (100°C, 20 min) to reduce side reactions. Post-acetylation purification via silica gel chromatography (hexane:ethyl acetate, 3:1) removes genotoxic impurities (e.g., dihalogenated intermediates). Validate purity via NMR (¹H/¹³C) and HRMS .

- Data Contradiction : While halogenated analogs improve water solubility, excessive halogenation increases photodegradation. Balance solubility and stability by substituting with pyridinium groups, which enhance cell-surface binding without compromising UV stability .

Q. How do contradictory findings on ROS generation across psoralen derivatives inform experimental design for phototoxicity studies?

- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., oxygen saturation levels, UV dose). Standardize protocols using:

- UV-A dose : 5 J/cm² (measured by radiometer).

- Cell-free vs. cellular systems : Compare ROS in PBS vs. keratinocyte lysates to isolate environmental vs. metabolic effects.

- Reference standards : Include 3-carbethoxypsoralen (high ¹O₂) and 5-methylangelicin (low ¹O₂) as controls .

Q. What in vivo models are suitable for extrapolating this compound’s therapeutic efficacy while addressing interspecies metabolic differences?

- Methodological Answer : Use transgenic murine models expressing human cytochrome P450 isoforms (e.g., CYP3A4) to mimic human metabolic pathways. Track pharmacokinetics via LC-MS/MS in plasma and tissue homogenates. Validate phototoxicity in 3D epidermal equivalents (e.g., MatTek EpiDerm™) to reduce animal testing .

Q. How do impurity profiles (e.g., acetylated byproducts) affect this compound’s bioactivity, and what analytical strategies ensure batch-to-batch consistency?

- Methodological Answer : Monitor acetyl migration byproducts (e.g., 5'-acetyl-4,8-dimethylpsoralen isomers) using chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15). Set acceptance criteria: ≤0.5% for any single impurity (ICH Q3A guidelines). Accelerated stability studies (40°C/75% RH for 6 months) validate storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.